BENGHE Foundational & Exploratory

Check Availability & Pricing

MORF-627: A Technical Overview of a Selective
oavp6 Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: MORF-627
Cat. No.: B15605865
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

Abstract

MORF-627 is a potent and selective, orally bioavailable small molecule inhibitor of the integrin
avp36. Developed by Morphic Therapeutic, it was investigated as a potential treatment for
fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by targeting the activation of
transforming growth factor-beta (TGF-[3). Despite demonstrating promising preclinical efficacy,
the development of MORF-627 was halted due to unforeseen oncogenic toxicity in a preclinical
safety study. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, mechanism of action, in vitro and in vivo pharmacology,
and the critical toxicological findings that led to the discontinuation of its development.

Chemical Structure and Properties

MORF-627 is a zwitterionic molecule designed for high affinity and selectivity to the bent-closed
conformation of the av6 integrin.[1]
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Identifier Value

(2S)-2-[4-[(4R)-4-(spiro[2.5]octan-6-
yl)oxymethyl-1-piperidyl]-2-fluoro-phenyl]-2-[3-

IUPAC Name -
(5,6,7,8-tetrahydro-1,8-naphthyridin-2-
yl)propoxymethyl]acetic acid

CAS Number 2412688-16-3

SMILES FC1=CC=C([C@@H]20CC3(CC3)CC2)C(--
INVALID-LINK--N4C--INVALID-LINK--CC4)=C1

Molecular Formula C31H40FN304

Molecular Weight 537.67 g/mol

Mechanism of Action: Targeting the TGF-3 Pathway

MORF-627 is a highly selective inhibitor of the integrin av36, a transmembrane receptor
primarily expressed on epithelial cells.[2] Integrin av[36 plays a crucial role in the activation of
latent TGF-[3, a key cytokine in the pathogenesis of fibrosis.[3] By binding to and stabilizing the
inactive, bent-closed conformation of av36, MORF-627 allosterically prevents the integrin from
binding to the RGD motif on the latency-associated peptide (LAP) of TGF-f.[1] This inhibition
blocks the release of active TGF-[3, thereby attenuating downstream pro-fibrotic signaling
pathways, including the phosphorylation of SMAD2/3.[2]

Signaling Pathway Diagram
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Caption: MORF-627 inhibits the activation of TGF-3 by stabilizing the inactive conformation of

integrin av36.

In Vitro Pharmacology

MORF-627 has demonstrated high potency and selectivity for integrin avp6 in a variety of in

vitro assays.

Assay Description IC50 (nM)
Measures the ability of MORF-
Human Serum Ligand Binding 627 to displace a natural 9.27]
Assay ligand from integrin avB6 in the '
presence of human serum.
Quantifies the inhibition of the
avp6-mediated TGF-31 release of active TGF-B1 from 2.63[7]
Activation Assay its latent complex by cells '
expressing integrin avp6.
Determines the inhibition of the
SMAD2/3 Phosphorylation downstream signaling cascade 8.37]

Assay

of TGF-[3 by measuring the
phosphorylation of SMAD2/3.

Pharmacokinetics

MORF-627 was optimized for oral bioavailability and exhibited favorable pharmacokinetic

properties across multiple species.[1][4]
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Bioavailability = Clearance

Species Route . Half-life (h)
(%) (mL/min/kg)
Data not Data not Data not
Rat Oral ] ] ]
available available available
Data not Data not Data not
Dog Oral ) ) )
available available available
Data not Data not
Monkey Oral Good[1] ] ]
available available

Note: Detailed quantitative pharmacokinetic data is not publicly available but is likely contained
within the primary publication.[5]

In Vivo Efficacy

MORF-627 was evaluated in a bleomycin-induced mouse model of pulmonary fibrosis, a
standard preclinical model for IPF.[2]

Experimental Workflow: Bleomycin-Induced Lung
Fibrosis Model
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Caption: Workflow for evaluating the efficacy of MORF-627 in a mouse model of lung fibrosis.

MORF-627 demonstrated significant efficacy in ameliorating bleomycin-induced lung fibrosis in
mice.[2]

Preclinical Toxicology and Discontinuation

The development of MORF-627 was terminated due to the observation of urothelial tumors in a
28-day repeat-dose toxicology study in cynomolgus monkeys.[6][7]
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Study Parameter Details
Species Cynomolgus Monkey
Duration 28 days
Dosing Oral gavage, daily
Dose Groups 30, 60, and 180/120 mg/kg/day
o Rapid induction of urinary bladder tumors in 2 of
Key Finding ) )
6 animals at the highest dose.[6][7]
Mean steady-state plasma Cmax levels on day
Plasma Exposure 28 were 2.6—7.8 uM in the 30 and 120

mg/kg/day groups, respectively.[8]

The tumors were characterized as early-stage invasive urothelial carcinoma.[6][7] This finding
was unexpected, as MORF-627 was found to be non-genotoxic in in vitro assays.[8] The
tumorigenesis is hypothesized to be an on-target effect of sustained avf36 inhibition, leading to
dysregulation of TGF-B-mediated growth control in the bladder epithelium.[6][9]

Experimental Protocols
In Vitro Assays

e Human Serum Ligand Binding Assay: The specific protocol is not detailed in the available
literature but would typically involve incubating recombinant human av36 integrin with a
labeled ligand in the presence of varying concentrations of MORF-627 and human serum,
followed by quantification of bound ligand.

o avB6-mediated TGF-B1 Activation Assay: A co-culture system is typically used, where cells
expressing avp6 are cultured with reporter cells that produce a measurable signal (e.qg.,
luciferase) in response to active TGF-3. The assay measures the reduction in the reporter
signal in the presence of MORF-627.

 SMADZ2/3 Phosphorylation Assay: Cells are stimulated with TGF-f3 in the presence of varying
concentrations of MORF-627. Cell lysates are then analyzed by Western blot or ELISA using
antibodies specific for phosphorylated SMAD2/3.
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In Vivo Efficacy Model

e Bleomycin-Induced Lung Fibrosis: C57BL/6 mice are administered a single intratracheal
dose of bleomycin. After the initial inflammatory phase (typically 7-14 days), mice are treated
daily with oral doses of MORF-627 or vehicle. At the end of the study (typically 21-28 days),
lungs are harvested for histological analysis (e.g., Ashcroft scoring of fibrosis), measurement
of collagen content (hydroxyproline assay), and analysis of pro-fibrotic gene expression.[10]
[11][12][13]

Preclinical Toxicology Study

o 28-Day Monkey Oral Toxicity Study: Cynomolgus monkeys were administered MORF-627
daily via oral gavage for 28 days at doses of 30, 60, and 180/120 mg/kg/day (the high dose
was lowered during the study).[8] A comprehensive set of clinical observations, blood
chemistry, and hematology were monitored. At termination, a full necropsy and
histopathological examination of all tissues were performed.

Conclusion

MORF-627 is a well-characterized, potent, and selective inhibitor of integrin av36 that showed
promise as an oral treatment for fibrotic diseases. Its development was halted due to a
significant and unexpected preclinical safety finding of urinary bladder tumorigenesis in
monkeys. This case serves as a critical reminder of the challenges in translating preclinical
efficacy to clinical safety, particularly for targets involved in fundamental cellular processes like
TGF-f3 signaling. Despite its discontinuation for therapeutic development, MORF-627 remains a
valuable tool compound for researchers studying the biology of integrin av36 and its role in
health and disease.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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